2-(1-Benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(1-Benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene moiety fused with an oxazole ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting intermediate undergoes cyclization to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced benzothiophene compounds, and functionalized benzothiophene-oxazole hybrids.
Scientific Research Applications
2-(1-Benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzothiophen-2-yl)cyclohexylpiperidine: A compound with a benzothiophene moiety, known for its dopamine re-uptake inhibitory properties.
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: A chalcone derivative with antimicrobial and antileishmanial activities.
Uniqueness
2-(1-Benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is unique due to its specific structural features, including the presence of both benzothiophene and oxazole rings, as well as the tert-butyl substitution. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H17NOS |
---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H17NOS/c1-15(2,3)13-9-17-14(16-13)12-8-10-6-4-5-7-11(10)18-12/h4-8,13H,9H2,1-3H3 |
InChI Key |
WLPAKSNFHVIZND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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